N-((1-nicotinoylpiperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide

Chemical biology Novel probe development Intellectual property

N-((1-nicotinoylpiperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide (CAS 2034349-69-2) is a synthetic, multi-ring benzamide derivative incorporating a nicotinoyl-piperidine linker and a thiophen-3-yl substituent (molecular weight 405.52 g/mol, molecular formula C₂₃H₂₃N₃O₂S). This compound is commercially available as a research reagent (typical purity ≥95%) , yet it remains largely unexplored in the primary scientific literature—the ZINC database records no known biological activity for this compound in ChEMBL 20, and no peer-reviewed publications specifically reference it.

Molecular Formula C23H23N3O2S
Molecular Weight 405.52
CAS No. 2034349-69-2
Cat. No. B2716838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-nicotinoylpiperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide
CAS2034349-69-2
Molecular FormulaC23H23N3O2S
Molecular Weight405.52
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)C(=O)C4=CN=CC=C4
InChIInChI=1S/C23H23N3O2S/c27-22(19-5-3-18(4-6-19)21-9-13-29-16-21)25-14-17-7-11-26(12-8-17)23(28)20-2-1-10-24-15-20/h1-6,9-10,13,15-17H,7-8,11-12,14H2,(H,25,27)
InChIKeyQVWBVTCZDIAQKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-Nicotinoylpiperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide (CAS 2034349-69-2): Sourcing & Differentiation Guide for Research Procurement


N-((1-nicotinoylpiperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide (CAS 2034349-69-2) is a synthetic, multi-ring benzamide derivative incorporating a nicotinoyl-piperidine linker and a thiophen-3-yl substituent (molecular weight 405.52 g/mol, molecular formula C₂₃H₂₃N₃O₂S) . This compound is commercially available as a research reagent (typical purity ≥95%) , yet it remains largely unexplored in the primary scientific literature—the ZINC database records no known biological activity for this compound in ChEMBL 20, and no peer-reviewed publications specifically reference it [1]. Consequently, procurement decisions hinge on structural differentiation from in-class analogs rather than on published potency data.

Why Generic Substitution Fails for N-((1-Nicotinoylpiperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide: Structural and Pharmacophoric Non-Interchangeability


Generic substitution within the benzamide-piperidine-nicotinoyl chemotype is not scientifically justified because even minor changes to the heteroaryl substituent or the amide connectivity profoundly alter pharmacophoric geometry and potential target recognition. The thiophen-3-yl group on the benzamide ring, combined with the specific nicotinoyl-piperidine-4-yl-methyl linker, creates a unique spatial arrangement of hydrogen-bond acceptors (pyridine nitrogen, amide carbonyl), a hydrogen-bond donor (amide NH), and a sulfur-containing aromatic ring that cannot be replicated by simple phenyl, furanyl, or thiazolyl analogs [1]. For example, the thiophene sulfur atom contributes polarizability and distinct π-stacking geometry compared to oxygen-containing heterocycles, while the meta-carboxamide attachment to the pyridine ring (nicotinoyl) positions the pyridine nitrogen at a distance and angle that differs from picolinoyl or isonicotinoyl isomers—parameters known to dictate selectivity in kinase and GPCR inhibitor design [2]. Users who substitute this compound with a generic benzamide building block risk losing the precise molecular recognition features for which this scaffold was designed.

Quantitative Differentiation Evidence for N-((1-Nicotinoylpiperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide vs. Closest Analogs


Evidence Dimension 1: Literature Coverage – Target Compound is a True 'Blank Slate' vs. Pre-Studied Analogs

A direct comparison of database entries reveals a critical differentiation: the target compound (CAS 2034349-69-2, ZINC248242608) has zero reported biological activities in ChEMBL 20 and zero peer-reviewed publications indexed against it, whereas the structurally closest analog 4-(5-(thiophen-3-yl)pyridin-3-yl)benzamide (CAS 1216771-29-7, CHEMBL587506) has a reported CHK2 inhibitory IC₅₀ of 5.2 μM [1] [2]. This lack of prior annotation makes the target compound uniquely suitable for novel target deconvolution or IP generation without the encumbrance of prior art defining its biological profile [1].

Chemical biology Novel probe development Intellectual property

Evidence Dimension 2: Thiophene Positional Isomerism – 3-Thienyl vs. 2-Thienyl Substituent Effects

The target compound bears a thiophen-3-yl substituent on the benzamide ring. In closely related benzamide-piperidine series evaluated for Hedgehog (Hh) pathway inhibition, the position of heteroaryl substitution on the benzamide ring proved decisive: compound 5q (a 3,4-dimethoxy-substituted benzamide-piperidine analog) achieved significant Smo inhibition in a Gli-luc luciferase reporter assay, whereas regioisomeric or heteroaryl variants showed diminished or absent pathway suppression [1]. Although direct assay data for the target compound are absent, the 3-thienyl attachment geometry—placing the sulfur atom meta to the benzamide carbonyl—creates an electronic and steric profile distinct from 2-thienyl analogs (where sulfur is ortho), which is predicted to alter both π-stacking interactions and hydrogen-bonding complementarity with hydrophobic protein pockets [1].

Medicinal chemistry SAR Heterocyclic chemistry

Evidence Dimension 3: Purity Specification – ≥95% vs. Lower-Grade Alternatives in Commercial Supply

Multiple commercial suppliers list this compound at a standard purity of 95% (HPLC) . In comparison, structurally related benzamide-piperidine intermediates—such as 2-bromo-N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}benzamide (CAS 1396808-51-7)—are frequently offered at lower purity grades (often 90–93% depending on the vendor) [1]. The 95% purity benchmark for the target compound reduces the impurity burden that can confound dose-response experiments or produce false-positive hits in high-throughput screening campaigns .

Analytical chemistry Procurement quality control Reproducibility

Evidence Dimension 4: Nicotinoyl vs. Alternative N-Acyl Piperidine Isosteres – Impact on Predicted Solubility and Permeability

The nicotinoyl (pyridine-3-carbonyl) group on the piperidine ring introduces a basic nitrogen that can be protonated at physiological pH, enhancing aqueous solubility relative to benzoyl-substituted piperidine analogs where the aromatic ring lacks an ionizable center. In parallel series of piperidine-benzamide derivatives developed as 11β-HSD1 inhibitors, the introduction of heteroaryl carbonyl groups (including pyridinyl) on the piperidine ring systematically improved solubility and oral bioavailability compared to the corresponding benzoyl analogs [1]. The target compound's nicotinoyl moiety is thus predicted—by class-level inference—to offer superior solubility characteristics compared to N-benzoylpiperidine or N-phenylsulfonylpiperidine analogs that lack an ionizable heteroatom in this position [1].

Pharmacokinetics Physicochemical properties Drug-likeness

Evidence Dimension 5: Target Class Inference – Nicotinoyl-Piperidine Scaffold as Nicotinic Acetylcholine Receptor Pharmacophore

The nicotinoyl-piperidine substructure is a recognized pharmacophoric element for nicotinic acetylcholine receptor (nAChR) interaction. In BindingDB, a closely related compound sharing the 1-(pyridine-3-carbonyl)piperidine core—1-adamantan-1-yl-3-[1-(pyridine-3-carbonyl)-piperidin-4-ylmethyl]-urea (CHEMBL425436)—exhibits an IC₅₀ of 5.4 nM as a soluble epoxide hydrolase inhibitor, while other members of this chemotype show affinity for α4β2 and α3β4 nAChR subtypes [1] [2]. In contrast, benzamide-piperidine derivatives lacking the nicotinoyl group (e.g., N-((1-(dimethylsulfamoyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide) are unlikely to engage the same nicotinic pharmacophore due to the absence of the pyridine nitrogen hydrogen-bond acceptor [3]. The target compound uniquely merges the nicotinoyl-piperidine nAChR-privileged fragment with a thiophenyl-benzamide extension, creating a hybrid scaffold not represented in existing nAChR ligand libraries [1].

Neuroscience nAChR Chemical probe

Evidence Dimension 6: Freedom to Operate – Absence of Patent Embodiment for the Exact Compound

A search of patent databases for the exact CAS number 2034349-69-2 yields no direct patent embodiments where this compound is explicitly claimed. In contrast, structurally adjacent compounds—including 2-bromo-N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}benzamide (CAS 1396808-51-7) and 3,5-dimethoxy-N-{1-(pyridine-3-carbonyl)piperidin-4-ylmethyl}benzamide (CAS 1396766-12-3)—appear in patent filings as intermediates or exemplified compounds [1] [2]. The target compound's absence from specific patent claims, combined with zero prior biological annotation in ChEMBL, creates a favorable intellectual property landscape for organizations seeking to develop proprietary chemical probes or lead series based on this scaffold [3].

Intellectual property Patent landscape Chemical novelty

Recommended Research and Industrial Application Scenarios for N-((1-Nicotinoylpiperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide Procurement


Scenario 1: Novel nAChR Chemical Probe Development for Neuroscience Research

Based on the nicotinoyl-piperidine pharmacophore present in the target compound (Evidence Dimension 5), neuroscience groups studying nicotinic acetylcholine receptor subtypes (α4β2, α3β4, α7) can procure this compound as a scaffold for developing subtype-selective chemical probes. The thiophen-3-yl benzamide extension provides additional vectors for structure-activity relationship exploration that are absent from simpler nicotinoyl-piperidine analogs [1]. The compound's zero prior biological annotation (Evidence Dimension 1) means any nAChR activity discovered will represent genuinely novel findings suitable for publication and patent filing [2].

Scenario 2: Hedgehog Pathway Inhibitor Screening in Oncology Drug Discovery

The benzamide-piperidine scaffold class has demonstrated Smo inhibition in the Hedgehog signaling pathway, with specific substitution patterns driving pathway suppression as measured by Gli-luc reporter assays (Evidence Dimension 2) [1]. The target compound's unique 3-thienyl benzamide substitution pattern offers an untested combination within this validated phenotype. Oncology programs focused on basal cell carcinoma, medulloblastoma, or other Hh-driven malignancies can use this compound to explore novel chemotypes unencumbered by existing patent claims (Evidence Dimension 6) [1].

Scenario 3: Fragment-Based or Virtual Screening Library Expansion

For computational chemistry and structural biology groups building diverse screening libraries, the target compound offers a combination of features—pyridine nitrogen hydrogen-bond acceptor, thiophene sulfur for polarizable π-interactions, amide NH donor—that fills underrepresented chemical space in commercial libraries. Its 95% purity specification (Evidence Dimension 3) reduces post-purchase re-purification requirements, making it suitable for direct inclusion in high-throughput screening collections [1].

Scenario 4: IP-Generating Medicinal Chemistry Programs Requiring Clean Starting Points

Biotechnology companies and academic drug discovery centers seeking to establish proprietary lead series should prioritize this compound over pre-annotated analogs. The absence of explicit patent embodiments covering this exact structure (Evidence Dimension 6), combined with zero ChEMBL biological annotation (Evidence Dimension 1), provides a rare 'white space' opportunity in the crowded benzamide kinase/GPCR inhibitor landscape [1] [2]. Procuring this compound as a core scaffold enables the development of novel composition-of-matter patent estates with reduced risk of prior art conflicts.

Quote Request

Request a Quote for N-((1-nicotinoylpiperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.